3-Amino-4-chloro-N-propylbenzenesulfonamide
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Overview
Description
3-Amino-4-chloro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-chloro-N-propylbenzenesulfonamide are not explicitly mentioned in the search results .Scientific Research Applications
Antitumor Applications
Sulfonamides, including derivatives like 3-Amino-4-chloro-N-propylbenzenesulfonamide, have been explored for their antitumor properties. For instance, compounds from sulfonamide libraries were evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These include compounds disrupting tubulin polymerization and others causing a decrease in the S phase fraction in cancer cell lines, illustrating the potential of sulfonamides in oncolytic therapies (Owa et al., 2002).
Anti-HIV Activity
Sulfonamide derivatives have also been synthesized and tested for their potential anti-HIV activity. Specific compounds showed promising activity against HIV-1, demonstrating the scope of sulfonamides in antiviral research (Brzozowski & Sa̧czewski, 2007).
Antifungal Screening
A new series of sulfonamide derivatives have been synthesized and shown to exhibit potent antifungal activity against fungi like Aspergillus niger & Aspergillus flavus. This indicates the potential application of such compounds in treating fungal infections (Gupta & Halve, 2015).
Antibacterial Activity
Novel sulfonamide derivatives have been synthesized and screened for their antibacterial activity, showing effectiveness against various Gram-positive bacterial strains. This underscores the potential of sulfonamide compounds in developing new antibacterial agents (Sławiński et al., 2013).
Molecular Inhibition and Anticancer Activity
Some sulfonamide derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase cytosolic isozymes and transmembrane tumor-associated isozymes, displaying potent anticancer activity against various human tumor cell lines. This illustrates their potential in cancer treatment (Żołnowska et al., 2018).
Synthesis and Characterization
The synthesis and characterization of various sulfonamide derivatives, including their structural identification and purity assessments, form an essential part of their research and development for pharmaceutical applications (Jiang Du-xiao, 2005).
Safety and Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXQAAORQZDBNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-propylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.